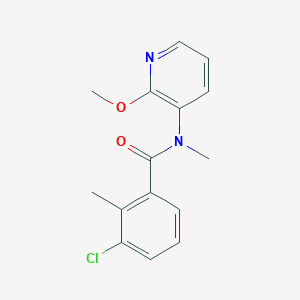
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol, also known as BROMO-MEP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol works by binding to specific proteins or enzymes and altering their activity. It can also act as a competitive inhibitor, preventing other molecules from binding to the same protein or enzyme. The exact mechanism of action of (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol is still under investigation.
Biochemical and Physiological Effects:
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cholinesterase and acetylcholinesterase. (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has also been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to detect and quantify. It is also stable and can be easily synthesized. However, (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has some limitations. It can be toxic to cells at high concentrations, and it may interfere with other biological processes.
Future Directions
For the use of (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol include studying its effects on specific proteins and enzymes, exploring its potential as a therapeutic agent, and developing new fluorescent probes and imaging techniques.
Synthesis Methods
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-5-methyl-4-nitroaniline with (S)-2-amino-1-propanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. Other methods involve the use of different reagents and solvents.
Scientific Research Applications
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has been widely used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has also been used to study the effects of drugs on cells and tissues.
properties
IUPAC Name |
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6-3-9(12-5-7(2)14)8(11)4-10(6)13(15)16/h3-4,7,12,14H,5H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYQXYAOSFGRK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)NC[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)


![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)

![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide](/img/structure/B6625216.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)


![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![3-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-methylbenzamide](/img/structure/B6625256.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B6625277.png)